4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester
CAS No.: 938043-31-3
Cat. No.: VC3748014
Molecular Formula: C18H26BNO3
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938043-31-3 |
|---|---|
| Molecular Formula | C18H26BNO3 |
| Molecular Weight | 315.2 g/mol |
| IUPAC Name | piperidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-14(9-11-15)16(21)20-12-6-5-7-13-20/h8-11H,5-7,12-13H2,1-4H3 |
| Standard InChI Key | YOXMAOLZXRIELZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Introduction
4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester is a boronic acid derivative that plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. It is characterized by the molecular formula C₁₈H₂₆BNO₃ and a molecular weight of 315.21 g/mol, with a CAS number of 938043-31-3 .
Synthesis Methods
The synthesis of 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-1-(piperidine-1-carbonyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Applications in Research and Industry
This compound is extensively used in various fields of scientific research:
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Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
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Biology: Used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
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Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes involved in diseases like cancer and diabetes.
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Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Chemical Reactions and Mechanisms
4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and hydrolysis reactions:
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Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF) are commonly used.
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Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be employed.
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Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, lead to the formation of 4-(piperidine-1-carbonyl)phenylboronic acid.
Biological Activity and Potential
This compound has garnered attention in medicinal chemistry due to its potential biological activities. It is being investigated for its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition. The piperidine ring contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological systems.
Safety and Handling
While specific safety data for 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester is limited, boronic acid derivatives generally require careful handling due to potential skin and eye irritation. It is classified as a combustible solid, and appropriate precautions should be taken during storage and handling .
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